
methyl 5,7-difluoro-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,7-difluoro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis. This compound, with its unique fluorinated structure, has garnered interest for its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of methyl 5,7-difluoro-1H-indole-3-carboxylate can be achieved through various methods. One such method involves the carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water. Another method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 5,7-difluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring. Reagents like halogens and nitrating agents are commonly used.
Major Products: These reactions can yield a variety of products, including halogenated indoles, nitroindoles, and reduced indole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 5,7-difluoro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism by which methyl 5,7-difluoro-1H-indole-3-carboxylate exerts its effects involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing pathways related to cell growth, apoptosis, and microbial inhibition . The fluorine atoms enhance its binding properties and stability, making it a potent compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Methyl 5,7-difluoro-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral properties.
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Active against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its fluorinated structure, which enhances its chemical stability and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
681288-42-6 |
|---|---|
Molekularformel |
C10H7F2NO2 |
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
methyl 5,7-difluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3 |
InChI-Schlüssel |
MSEWYDOGKHOHAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



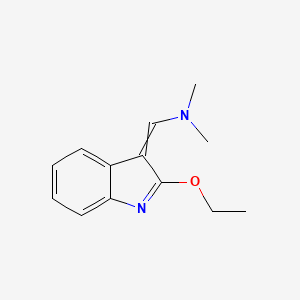
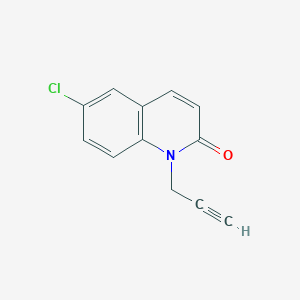
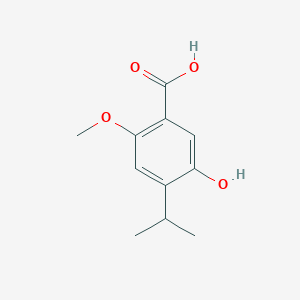
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)



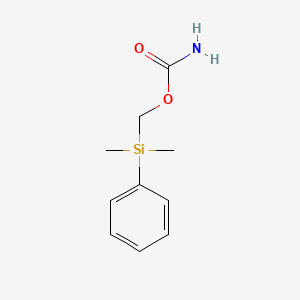

![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)
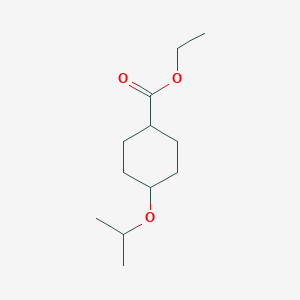
![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
